molecular formula C15H19F2NO2 B15306164 Tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate

Tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate

Katalognummer: B15306164
Molekulargewicht: 283.31 g/mol
InChI-Schlüssel: COTDZQGAESXLHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom on the pyrrolidine ring, and a fluorophenyl group

Vorbereitungsmethoden

The synthesis of tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrrolidine ring.

    Addition of the tert-butyl ester group: The final step involves esterification to introduce the tert-butyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

Tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the pyrrolidine ring play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate include other pyrrolidine derivatives such as:

  • Tert-butyl 2-(4-fluorophenyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate

These compounds share structural similarities but differ in the position of the fluorine atoms and the nature of the substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C15H19F2NO2

Molekulargewicht

283.31 g/mol

IUPAC-Name

tert-butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-9-12(17)8-13(18)10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3

InChI-Schlüssel

COTDZQGAESXLHT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=CC(=CC=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.